Cas no 2171177-86-7 ((2R)-2-(2S,3R)-3-(tert-butoxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobutanoic acid)

(2R)-2-(2S,3R)-3-(tert-butoxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobutanoic acid is a protected amino acid derivative widely used in peptide synthesis. The compound features a fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group, ensuring selective deprotection under mild basic conditions, which is advantageous for solid-phase peptide synthesis (SPPS). The tert-butoxy group provides additional stability under acidic conditions, allowing orthogonal protection strategies. This chiral building block is valuable for constructing complex peptides with precise stereochemical control. Its compatibility with standard coupling reagents and resistance to racemization make it a reliable choice for synthesizing biologically active peptides. The product is particularly useful in pharmaceutical research and development, where high-purity intermediates are critical.
(2R)-2-(2S,3R)-3-(tert-butoxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobutanoic acid structure
2171177-86-7 structure
Product Name:(2R)-2-(2S,3R)-3-(tert-butoxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobutanoic acid
CAS No:2171177-86-7
MF:C27H34N2O6
MW:482.568667888641
CID:6475222
PubChem ID:165811902
Update Time:2025-10-29

(2R)-2-(2S,3R)-3-(tert-butoxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobutanoic acid Chemical and Physical Properties

Names and Identifiers

    • (2R)-2-(2S,3R)-3-(tert-butoxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobutanoic acid
    • (2R)-2-[(2S,3R)-3-(tert-butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]butanoic acid
    • EN300-1519027
    • 2171177-86-7
    • Inchi: 1S/C27H34N2O6/c1-6-22(25(31)32)28-24(30)23(16(2)35-27(3,4)5)29-26(33)34-15-21-19-13-9-7-11-17(19)18-12-8-10-14-20(18)21/h7-14,16,21-23H,6,15H2,1-5H3,(H,28,30)(H,29,33)(H,31,32)/t16-,22-,23+/m1/s1
    • InChI Key: VXWDKTAUWJLCKN-AVIJNYRZSA-N
    • SMILES: O(C(C)(C)C)[C@H](C)[C@@H](C(N[C@@H](C(=O)O)CC)=O)NC(=O)OCC1C2C=CC=CC=2C2C=CC=CC1=2

Computed Properties

  • Exact Mass: 482.24168681g/mol
  • Monoisotopic Mass: 482.24168681g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 11
  • Complexity: 728
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 3
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Topological Polar Surface Area: 114Ų

(2R)-2-(2S,3R)-3-(tert-butoxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobutanoic acid Pricemore >>

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(2R)-2-(2S,3R)-3-(tert-butoxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobutanoic acid Related Literature

Additional information on (2R)-2-(2S,3R)-3-(tert-butoxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobutanoic acid

Recent Advances in the Study of (2R)-2-(2S,3R)-3-(tert-butoxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobutanoic acid (CAS: 2171177-86-7)

The compound (2R)-2-(2S,3R)-3-(tert-butoxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobutanoic acid (CAS: 2171177-86-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its complex stereochemistry and protective groups, serves as a critical intermediate in the synthesis of peptide-based therapeutics. Its unique structural features, including the tert-butoxy and fluorenylmethoxycarbonyl (Fmoc) groups, make it particularly valuable for solid-phase peptide synthesis (SPPS) and other advanced drug development applications.

Recent studies have focused on optimizing the synthetic pathways for this compound to improve yield and purity. A 2023 publication in the Journal of Medicinal Chemistry highlighted a novel enzymatic approach that significantly reduces the number of steps required for its production, thereby enhancing cost-efficiency and scalability. The study demonstrated that the use of engineered lipases could achieve enantioselective amidation, which is crucial for maintaining the stereochemical integrity of the final product. This breakthrough has important implications for the large-scale manufacturing of peptide drugs.

In addition to synthetic improvements, researchers have explored the biological activity of derivatives of (2R)-2-(2S,3R)-3-(tert-butoxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobutanoic acid. A recent preclinical study published in Bioorganic & Medicinal Chemistry Letters investigated its potential as a modulator of G-protein-coupled receptors (GPCRs). The results indicated that certain derivatives exhibit high affinity for specific GPCR subtypes, suggesting their utility in developing targeted therapies for neurological disorders. These findings open new avenues for drug discovery and highlight the versatility of this compound as a scaffold for medicinal chemistry.

Another area of interest is the application of this compound in proteomics research. A 2024 study in Analytical Chemistry utilized (2R)-2-(2S,3R)-3-(tert-butoxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobutanoic acid as a labeling reagent for mass spectrometry-based protein quantification. The study reported that the compound's Fmoc group facilitates efficient derivatization of peptides, enabling highly sensitive detection and quantification of low-abundance proteins in complex biological samples. This advancement is particularly relevant for biomarker discovery and personalized medicine.

Despite these promising developments, challenges remain in the broader adoption of this compound. Issues such as stability under physiological conditions and potential toxicity of byproducts during synthesis require further investigation. Ongoing research aims to address these limitations through structural modifications and the development of greener synthetic protocols. Collaborative efforts between academia and industry are expected to drive innovation in this area, paving the way for new therapeutic applications.

In conclusion, (2R)-2-(2S,3R)-3-(tert-butoxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobutanoic acid (CAS: 2171177-86-7) represents a pivotal compound in modern chemical biology and pharmaceutical research. Its role in peptide synthesis, drug discovery, and proteomics underscores its multifaceted utility. As research continues to uncover new applications and refine synthetic methodologies, this compound is poised to play an increasingly important role in advancing biomedical science.

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